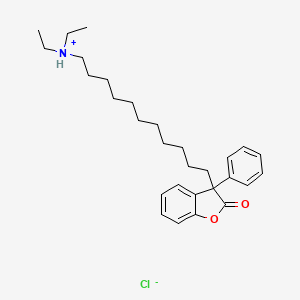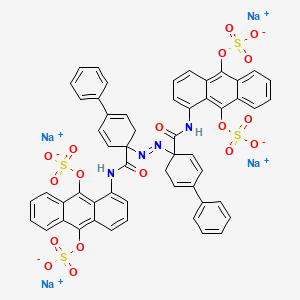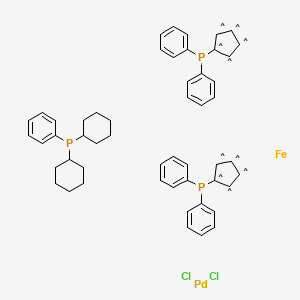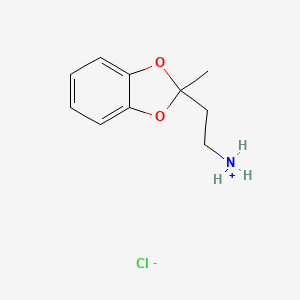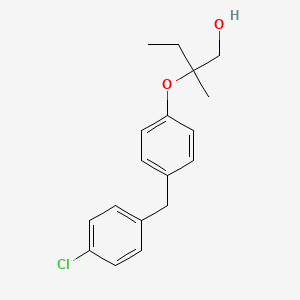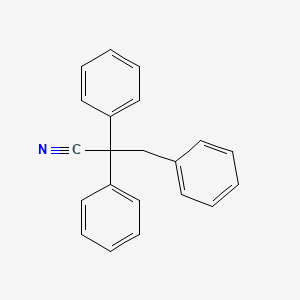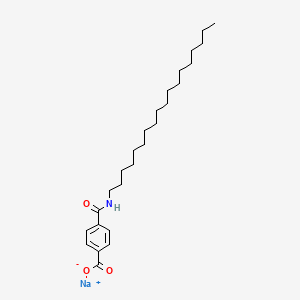![molecular formula C6H12Cl2O5S2 B13762758 Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro- CAS No. 53061-10-2](/img/no-structure.png)
Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] is a chemical compound with the molecular formula C6H12Cl2O5S2 This compound is characterized by the presence of two chloroethyl groups attached to a central ethane backbone, which is further connected by oxybis(methylenesulfonyl) linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves multiple steps. One common method includes the reaction of ethylene oxide with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro groups.
科学的研究の応用
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves its interaction with molecular targets through its functional groups. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
類似化合物との比較
Similar Compounds
- Bis(2-chloroethylsulfonylmethyl)ether
- Bis(2-chloroethylsulphonylmethyl)ether
- 1,1’-[Oxybis(methylenesulfonyl)]bis(2-chloroethane)
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
特性
CAS番号 |
53061-10-2 |
|---|---|
分子式 |
C6H12Cl2O5S2 |
分子量 |
299.2 g/mol |
IUPAC名 |
1-chloro-2-(2-chloroethylsulfonylmethoxymethylsulfonyl)ethane |
InChI |
InChI=1S/C6H12Cl2O5S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h1-6H2 |
InChIキー |
PEPHICBDUBUZCC-UHFFFAOYSA-N |
正規SMILES |
C(CCl)S(=O)(=O)COCS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


